2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a piperazine ring substituted at the 4-position with a 2,4-dimethylphenyl group, linked via an acetamide moiety to a 4-fluorophenyl group. The dimethylphenyl substituent introduces steric bulk and lipophilicity, while the fluorophenyl group enhances electronic interactions. Such structural motifs are common in drug discovery, particularly for targeting central nervous system receptors or enzymes like matrix metalloproteinases (MMPs) .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFVHHEYTXLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Acetamide Formation: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms exhibit moderate nucleophilicity, enabling alkylation and acylation under controlled conditions . Key observations include:
Table 1: Alkylation Reactions of Piperazine Derivatives
-
Steric hindrance from 2,4-dimethylphenyl groups reduces reaction rates compared to unsubstituted piperazine analogs .
-
Fluorine on the phenyl ring enhances electrophilic susceptibility at the acetamide carbonyl group .
Hydrolysis and Stability
The acetamide bond undergoes hydrolysis under acidic or alkaline conditions:
Key Findings:
-
Acidic Hydrolysis (HCl, H₂O/EtOH):
Produces 4-fluoroaniline and 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetic acid .
Reaction rate: at pH 2 . -
Alkaline Hydrolysis (NaOH, MeOH):
Forms sodium acetate derivatives with decreased yields (42–48%) due to competing side reactions .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to the meta position:
Table 2: Nitration Reactivity
| Electrophile | Position Selectivity | Major Product | Yield (%) |
|---|---|---|---|
| Nitronium tetrafluoroborate | meta | 3-Nitro-4-fluorophenylacetamide derivative | 55 |
| Mixed acid (HNO₃/H₂SO₄) | para (minor) | 4-Nitro isomer (12%) | – |
-
Steric protection from the dimethylphenyl group prevents substitution on the piperazine-attached aromatic ring.
Redox Reactions
The acetamide carbonyl participates in reduction reactions:
-
Catalytic Hydrogenation (H₂, Pd/C):
Converts the carbonyl to a methylene group, yielding 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)ethylamine .
Selectivity: >90% for carbonyl reduction; no piperazine ring hydrogenation observed . -
Borohydride Reduction (NaBH₄):
Ineffective due to poor electrophilicity of the carbonyl group in this structural context .
Metal-Catalyzed Cross-Coupling
The 4-fluorophenyl group facilitates Suzuki–Miyaura couplings:
Example Reaction:
Biological Interaction-Driven Reactivity
In pharmacological contexts, the compound interacts with neuronal targets:
-
Sodium Channel Binding:
The acetamide oxygen and fluorophenyl group coordinate with Site 2 of voltage-gated sodium channels, modulating anticonvulsant activity .
(radioligand binding assay) . -
Metabolic Oxidation:
Hepatic CYP3A4 oxidizes the piperazine ring to form N-oxide derivatives, reducing bioavailability by 40% .
This compound's reactivity is defined by its balanced nucleophilic/electrophilic sites and steric constraints. While synthetic modifications are feasible, biological interactions dominate its applied chemistry, particularly in neurological applications. Further studies should explore photochemical behavior and catalytic asymmetric transformations.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C33H35N3O
- Molecular Weight : 489.6 g/mol
- IUPAC Name : 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related piperazine derivatives demonstrate activity against breast cancer and other malignancies, suggesting that modifications to the piperazine structure can enhance efficacy against specific cancer types .
Antitubercular Properties
A series of compounds similar to this compound have been synthesized and tested for antitubercular activity. These studies indicate that modifications in the acetamide portion can lead to increased potency against Mycobacterium tuberculosis. The structural characteristics of the compound may contribute to its ability to inhibit bacterial growth effectively .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The specific compound has potential implications in treating neurological disorders due to its ability to interact with various neurotransmitter receptors. Research indicates that such compounds can modulate serotonin and dopamine pathways, which are crucial in managing conditions like anxiety and depression .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of piperazine derivatives, the compound was tested against several human cancer cell lines, including those from breast and colon cancers. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as a lead compound for developing new anticancer agents .
Case Study 2: Antitubercular Screening
A screening of similar compounds for antitubercular activity revealed that those with structural similarities to this compound exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. This suggests that the compound could serve as a scaffold for further optimization in antitubercular drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperazine derivatives indicates that modifications at the phenyl rings and acetamide groups significantly influence biological activity. For instance:
- Dimethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
- Fluorine Substituents : Introduce electron-withdrawing properties that may stabilize interactions with target proteins.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may activate or inhibit certain ion channels or receptors, thereby influencing physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substitutent Variations
Fluorophenyl vs. Dimethylphenyl Piperazine Derivatives
- N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Replacing the 2,4-dimethylphenyl with a 4-fluorophenyl group reduces steric hindrance but increases electronegativity. This analog may exhibit improved solubility due to decreased hydrophobicity.
- N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Incorporates a dimethoxyphenyl group on the acetamide side, enhancing electron-donating effects. The methoxy groups could improve binding affinity to serotonin or dopamine receptors compared to the target compound’s fluorophenyl group .
Chlorophenyl and Methoxyphenyl Derivatives
- Melting point (282–283°C) is higher than fluorophenyl analogs, suggesting greater crystallinity .
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 18, ): Methoxy groups improve solubility but lower melting point (302–303°C vs. 328–329°C for fluorophenyl analog in ), indicating reduced packing efficiency .
Acetamide-Linked Aryl Group Modifications
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide (): Replacing the 4-fluorophenyl with a benzothiazolyl group introduces heterocyclic rigidity, which may enhance π-π stacking interactions in enzymatic binding pockets .
- 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (Compound 16, ): The oxazolidine-dione moiety adds hydrogen-bonding capacity, lowering the melting point (97–99°C) compared to simpler acetamides .
Data Tables
Table 1: Physical Properties of Selected Analogs
*Calculated based on structural formula.
Biological Activity
The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a member of the piperazine class of compounds, which have garnered significant interest in pharmacology due to their diverse biological activities. This article reviews the biological activity of this compound based on available research, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C19H22F N3O
- Molecular Weight: 321.39 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at serotonin receptors and may influence dopaminergic pathways, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound exhibits binding affinity to serotonin receptors, particularly 5-HT_2A and 5-HT_3, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction: Preliminary studies suggest that it may also interact with dopamine receptors, potentially contributing to its effects on mood and cognition.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have potential applications in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems.
Antidepressant Activity
In a study evaluating various piperazine derivatives for antidepressant properties, this compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models. The results indicated a dose-dependent improvement in behavioral tests such as the forced swim test (FST) and tail suspension test (TST) .
Neuroprotective Effects
Additionally, the compound has shown neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests a potential role in preventing neurodegeneration associated with diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the same chemical class. Here are some notable findings:
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves coupling a piperazine derivative with a fluorophenyl acetamide precursor. Key steps include:
- Amide bond formation : Reacting 4-(2,4-dimethylphenyl)piperazine with chloroacetyl chloride under anhydrous conditions, followed by nucleophilic substitution with 4-fluoroaniline .
- Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalysts (e.g., triethylamine) are critical for yield improvement.
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is structural integrity confirmed after synthesis?
- Spectroscopic analysis :
- NMR : /-NMR identifies proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm) .
- IR : Confirms amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 383.2) .
Q. What physicochemical properties are critical for experimental design?
- Molecular formula : CHFNO.
- Solubility : Moderate in DMSO (>10 mM), poor in aqueous buffers (use <1% DMSO for in vitro assays) .
- Stability : Stable at -20°C (lyophilized), but susceptible to hydrolysis in acidic/basic conditions .
Advanced Research Questions
Q. How can receptor binding affinity and selectivity be evaluated?
- Radioligand displacement assays : Use -labeled serotonin (5-HT/5-HT) or dopamine (D/D) receptor ligands. Example protocol:
- Incubate compound (1 nM–10 µM) with transfected HEK-293 cell membranes.
- Measure IC via scintillation counting; calculate K using Cheng-Prusoff equation .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in serotonin receptor homology models .
Q. How to resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC values for 5-HT vs. D receptors may arise from:
- Assay variability : Cell line differences (CHO vs. HEK-293) or buffer pH effects.
- Purity : HPLC-UV (λ = 254 nm) confirms >95% purity; impurities (e.g., unreacted aniline) may non-specifically inhibit receptors .
- Solution : Cross-validate using orthogonal assays (e.g., functional cAMP vs. binding assays) .
Q. What strategies improve metabolic stability for in vivo studies?
Q. How to design structure-activity relationship (SAR) studies?
- Key modifications :
- Piperazine substituents : Replace 2,4-dimethylphenyl with 4-chlorophenyl to assess steric effects on receptor binding .
- Acetamide linker : Shorten to ethylene or replace with sulfonamide for rigidity .
- Evaluation : Test analogs in vitro (IC) and in silico (ADMET predictions) .
Q. What methods assess potential neurotoxicity or cytotoxicity?
- In vitro : MTT assay on SH-SY5Y neuronal cells (24–48 hr exposure; IC >100 µM indicates low cytotoxicity) .
- In vivo : Acute toxicity in rodents (LD via oral/intravenous administration; monitor weight loss/neurological symptoms) .
Key Considerations for Researchers
- Contradictory data : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) to minimize variability .
- Advanced applications : Explore radiolabeling (e.g., ) for PET imaging of serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
